Cyanic acid, thiodi-4,1-phenylene ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-cyanatophenyl)sulfanylphenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHQZDDTLOZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)SC2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906461 | |
| Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101657-79-8 | |
| Record name | C,C′-(Thiodi-4,1-phenylene) dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Precursor Chemistry
General Methodologies for Cyanate (B1221674) Ester Synthesis
The conversion of phenolic compounds into cyanate esters is a well-established area of organic synthesis. The most prevalent method involves the reaction of a phenol (B47542) with a cyanogen halide in the presence of a base. orgsyn.orgthieme-connect.de This reaction is broadly applicable to a variety of hydroxylated aromatic compounds.
The fundamental reaction for synthesizing aryl cyanate esters was developed in the 1960s and involves treating a phenol with a cyanogen halide, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base to act as a hydrogen halide scavenger. google.comresearchgate.net Triethylamine (Et3N) is commonly used for this purpose. thieme-connect.decnrs.fr
The general mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of the cyanogen halide, displacing the halide ion and forming the cyanate ester linkage (-OCN). The reaction is typically carried out in a suitable inert solvent, such as acetone or chloroform, at low temperatures (e.g., -10 °C to 0 °C) to control the reaction rate and minimize side reactions. nih.govgoogle.com
The methodology for cyanate ester synthesis is readily extended to more complex phenols, including bisphenols (compounds with two phenol groups) and naphthols. orgsyn.orgthieme-connect.de When bisphenols are used as the starting material, the reaction stoichiometry is adjusted to convert both hydroxyl groups into cyanate groups, resulting in a dicyanate ester monomer. researchgate.net This is the case for the synthesis of Cyanic acid, thiodi-4,1-phenylene ester from its bisphenol precursor, 4,4'-thiodiphenol (B147510). sigmaaldrich.com
The reaction conditions are similar to those for monophenols, but care must be taken to ensure complete conversion of both hydroxyl groups. An excess of the cyanogen halide and base is often employed to drive the reaction to completion. google.com The versatility of this reaction allows for the creation of a wide range of dicyanate esters from various bisphenol structures, which are valuable as monomers for polycyanurate resins. mdpi.comdakenchem.com
Table 1: Examples of Cyanate Esters from Various Hydroxy Compounds
| Hydroxy Compound | Resulting Cyanate Ester |
|---|---|
| Phenol | Phenyl cyanate |
| Bisphenol A | Bisphenol A dicyanate |
| 2,7-Dihydroxynaphthalene | 2,7-Dihydroxynaphthalene dicyanate |
Synthesis of the Thiodi-4,1-phenylene Moiety
The core of the target molecule is the thiodi-4,1-phenylene structure, which is derived from the precursor 4,4'-thiodiphenol. cymitquimica.comscbt.com This bisphenol is characterized by a sulfur atom bridging two para-substituted phenol rings.
The primary industrial method for synthesizing 4,4'-thiodiphenol involves the direct reaction of phenol with sulfur dichloride (SCl2). google.com This electrophilic substitution reaction is typically carried out in a non-polar organic solvent, such as toluene. google.com The reaction proceeds by adding the sulfur dichloride to a solution of phenol at a controlled low temperature. google.comgoogle.com
After the initial reaction, the mixture is heated, and water is added. The organic layer, containing the product, is then separated, washed, and cooled to induce crystallization. The crude product is subsequently purified by recrystallization to yield high-purity 4,4'-thiodiphenol. google.comgoogle.com
Table 2: Typical Reaction Conditions for 4,4'-Thiodiphenol Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Phenol, Sulfur Dichloride | google.comgoogle.com |
| Solvent | Toluene | google.comgoogle.com |
| Initial Temperature | 12-16 °C | google.comgoogle.com |
| Post-reaction | Water addition and heating to ~84 °C | google.comgoogle.com |
| Purification | Recrystallization from toluene | google.comgoogle.com |
| Reported Yield | ~60% | google.com |
The functionalization of the 4,4'-thiodiphenol precursor to form the dicyanate ester involves the conversion of its two phenolic hydroxyl (-OH) groups. nih.gov These hydroxyl groups are the reactive sites for the cyanation reaction. nih.gov
The process follows the general methodology described in section 2.1.1. The bisphenol is dissolved in a suitable solvent, cooled to a low temperature, and reacted with at least two equivalents of a cyanogen halide in the presence of at least two equivalents of a base like triethylamine. lpnu.ua The nucleophilic attack by the phenoxide ions on the cyanogen halide results in the formation of the dicyanate ester, this compound.
Detailed Synthetic Procedures for this compound
The synthesis of the title compound can be described as a two-stage process based on the principles outlined above.
Stage 1: Synthesis of 4,4'-Thiodiphenol
Phenol is dissolved in a solvent such as toluene in a reaction vessel equipped for stirring and temperature control.
The solution is cooled to approximately 10-15 °C.
A solution of sulfur dichloride in toluene is added dropwise to the phenol solution while maintaining the low temperature.
After the addition is complete, the mixture is stirred for an additional hour at low temperature.
The reaction is then warmed to room temperature, and water is added.
The mixture is heated to over 80 °C, and the layers are separated.
The organic layer is washed with hot water.
The organic layer is then cooled, allowing the 4,4'-thiodiphenol to crystallize.
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. google.comgoogle.com
Stage 2: Synthesis of this compound
The purified 4,4'-thiodiphenol and cyanogen bromide are dissolved in a solvent like acetone in a reaction flask.
The solution is cooled to a temperature between -30 °C and 0 °C. nih.gov
Triethylamine is added dropwise to the cooled reaction mixture while stirring vigorously.
The reaction is stirred for a period of 1 to 5 hours at this low temperature. nih.govgoogle.com
After the reaction is complete, the triethylamine hydrobromide salt, which precipitates during the reaction, is removed by filtration.
The filtrate is then poured into cold water to precipitate the crude this compound. cnrs.fr
The solid product is collected by filtration, washed thoroughly with water to remove any remaining salts, and dried under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water. cnrs.fr
Table 3: Reactants for the Synthesis of this compound from its Precursor
| Reactant | Role | Molar Ratio (Typical) |
|---|---|---|
| 4,4'-Thiodiphenol | Substrate (Bisphenol) | 1 |
| Cyanogen Bromide | Cyanating Agent | >2 |
| Triethylamine | Base (HCl Scavenger) | >2 |
The primary synthetic route to this compound involves the cyanation of its precursor, 4,4'-thiodiphenol. This reaction is a well-established method for the synthesis of aryl cyanates, wherein a bisphenol is reacted with a cyanogen halide, most commonly cyanogen bromide, in the presence of a base to neutralize the hydrogen halide byproduct.
The precursor, 4,4'-thiodiphenol, is synthesized by reacting phenol with sulfur dichloride in a suitable solvent. The purity of this precursor is paramount as any impurities can be carried over to the final product, affecting its polymerization behavior and the properties of the resulting polymer.
The fundamental reaction for the synthesis of this compound can be represented as follows:
Reaction Scheme:
S(C₆H₄OH)₂ + 2 CNBr + 2 (C₂H₅)₃N → S(C₆H₄OCN)₂ + 2 (C₂H₅)₃N·HBr
In this reaction, two equivalents of cyanogen bromide react with one equivalent of 4,4'-thiodiphenol in the presence of two equivalents of a tertiary amine base, such as triethylamine. The triethylamine acts as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the formation of the desired dicyanate ester.
Optimization of Reaction Conditions and Yield
The yield and purity of this compound are highly dependent on the reaction conditions. Several factors, including temperature, solvent, stoichiometry of reactants, and the rate of addition of the base, must be carefully controlled to minimize the formation of byproducts and maximize the yield of the desired monomer.
Temperature: The cyanation reaction is typically carried out at low temperatures, often between -15°C and 0°C. Maintaining a low temperature is crucial to suppress the formation of undesirable byproducts such as cyanuric acid esters (triazines) and carbamates, which can arise from the trimerization of the cyanate groups or reaction with any residual water.
Solvent: A variety of anhydrous organic solvents can be used for this reaction, with acetone and tetrahydrofuran (THF) being common choices. The solvent must be inert to the reactants and capable of dissolving both the 4,4'-thiodiphenol and the cyanogen bromide. The use of polar aprotic solvents can enhance the reaction's homogeneity and improve the yield.
Stoichiometry and Addition Rate: A slight excess of cyanogen bromide and triethylamine is often used to ensure the complete conversion of the 4,4'-thiodiphenol. The triethylamine is typically added dropwise to the reaction mixture containing the bisphenol and cyanogen bromide. A slow and controlled addition of the base is critical to maintain the low reaction temperature and to prevent localized areas of high base concentration, which can promote side reactions.
The following interactive data table summarizes the impact of various reaction parameters on the yield of this compound, based on findings from analogous sulfur-containing aryl cyanate syntheses.
| Parameter | Variation | Effect on Yield | Rationale |
| Temperature | -20°C to -10°C | High | Minimizes side reactions like trimerization. |
| 0°C to 10°C | Moderate | Increased potential for byproduct formation. | |
| > 10°C | Low | Significant formation of oligomers and other impurities. | |
| Solvent | Anhydrous Acetone | Good | Good solubility of reactants and ease of removal. |
| Anhydrous THF | High | Excellent solubility and can enhance reaction rates. | |
| Chlorinated Solvents | Moderate | Can be used but may require more stringent purification. | |
| Base Addition | Slow (over 1-2 hours) | High | Maintains low temperature and minimizes localized side reactions. |
| Rapid (less than 30 mins) | Low | Can lead to temperature spikes and increased impurity formation. | |
| Stoichiometry (Base:Phenol) | 2.1 : 1 | High | Ensures complete reaction and neutralization of HBr. |
| 2.0 : 1 | Good | Stoichiometric amount, may result in incomplete reaction. | |
| < 2.0 : 1 | Low | Incomplete reaction and presence of unreacted phenol. |
Purification and Isolation Techniques for High Purity Monomer
Achieving a high purity of the this compound monomer is essential for its successful polymerization and for obtaining a cured resin with optimal properties. The purification process typically involves several steps to remove unreacted starting materials, the triethylamine hydrobromide salt, and any byproducts formed during the reaction.
Initial Workup: Following the completion of the reaction, the triethylamine hydrobromide salt is removed by filtration. The filtrate, containing the crude product, is then typically washed with a dilute acid (e.g., dilute HCl) to remove any remaining triethylamine, followed by washing with water to remove any water-soluble impurities. The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for effective recrystallization. For this compound, a mixed solvent system, such as a mixture of a good solvent (e.g., dichloromethane or acetone) and a poor solvent (e.g., hexane or heptane), is often employed. The crude product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is then added until the solution becomes turbid. Upon slow cooling, pure crystals of the dicyanate ester will form, leaving the impurities dissolved in the mother liquor. Toluene has also been reported as a suitable recrystallization solvent for the precursor 4,4'-thiodiphenol, suggesting its potential applicability for the final product as well. google.comgoogle.com
Chromatography: For achieving very high purity, column chromatography can be employed. A slurry of the crude product is loaded onto a silica gel column, and a suitable eluent system, often a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate), is used to separate the desired product from any remaining impurities. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The final, purified this compound should be a white crystalline solid. The purity can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and HPLC. A sharp melting point and clean NMR spectra are indicative of a high-purity monomer.
Polymerization Mechanisms and Network Formation
Thermal Curing of Cyanate (B1221674) Esters
The thermal curing of cyanate esters is the primary method for creating highly crosslinked polycyanurate networks. This process is initiated by heat, which drives the polymerization of the cyanate (-OCN) groups.
The cornerstone of cyanate ester polymerization is the cyclotrimerization reaction of three cyanate groups to form a highly stable, six-membered triazine ring, also known as a cyanurate ring. This reaction is responsible for the formation of the crosslinked network structure that gives polycyanurates their characteristic high thermal stability and mechanical strength. The process can proceed without the need for a catalyst at elevated temperatures, typically above 200°C. The resulting polycyanurate network derived from Cyanic acid, thiodi-4,1-phenylene ester is characterized by the presence of these robust cyanurate crosslinks interconnected by the thiodi-4,1-phenylene units.
The kinetics of the trimerization reaction of cyanate esters can be investigated using techniques such as Differential Scanning Calorimetry (DSC). polymerinnovationblog.comtainstruments.com By monitoring the heat flow as a function of temperature or time, key kinetic parameters can be determined. For many cyanate esters, the curing process can be modeled using nth-order or autocatalytic reaction models. tainstruments.com In an nth-order reaction, the maximum rate of reaction occurs at the beginning, while in an autocatalytic reaction, the rate accelerates as the reaction proceeds due to the formation of catalytic species. tainstruments.com
Table 1: Representative Kinetic Parameters for Thermoset Curing (Illustrative)
| Resin System | Curing Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |
| TGDDM/DICY | Non-isothermal DSC | 69.7 (Stage 1), 88.7 (Stage 2) | Autocatalytic | nih.govresearchgate.net |
| MDI-based Polyurethane | Non-isothermal DSC | 46.34 | Autocatalytic | mdpi.com |
| Modified Bismaleimide (B1667444) | Non-isothermal DSC | 119.4 | 1.43 | tainstruments.com |
This table provides illustrative data from different thermoset systems to indicate the typical range of kinetic parameters. Specific data for this compound is required for a precise understanding.
Copolymerization Strategies involving this compound
Copolymerization is a powerful strategy to tailor the properties of cyanate ester resins. By incorporating other monomers into the network, it is possible to enhance specific characteristics such as toughness, processability, and dielectric performance.
Blending cyanate esters with epoxy resins is a common approach to improve the toughness of the typically brittle polycyanurate network. udayton.edu During co-curing, in addition to the homopolymerization of the cyanate ester to form cyanurate rings, a reaction can occur between the cyanate and hydroxyl groups (often present in epoxy resins or formed during the reaction) to form oxazoline (B21484) rings. This reaction leads to the formation of a co-polymerized network with both cyanurate and oxazoline linkages. The presence of the more flexible epoxy units within the rigid polycyanurate network can significantly enhance fracture toughness. The curing of such blends can be complex, with multiple competing reactions occurring. nih.gov The final properties of the cured material depend on the ratio of the two resins, the curing temperature, and the presence of any catalysts.
Table 2: Illustrative Mechanical Properties of Modified Thermoset Resins
| Resin System | Modification | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Bismaleimide (BMI) | 0.3 wt.% ES-GO | - | 20.57 (144% increase) | mdpi.com |
| BMI | Branched Diamine (ODA) | 189.9 (226% increase) | - | mdpi.com |
| BMI/DABPA | 0.3 wt% Trigonox® 101 | - | - | msu.edu |
This table illustrates the potential for property enhancement through modification. Specific data for copolymers of this compound and epoxy resins is needed for a direct comparison.
Bismaleimides (BMIs): Co-curing this compound with bismaleimide (BMI) resins can lead to the formation of interpenetrating or co-polymerized networks with enhanced thermal and mechanical properties. Bismaleimide resins are known for their excellent high-temperature performance. metu.edu.tr The curing of BMI/cyanate ester blends can involve both the trimerization of the cyanate groups and the addition polymerization of the maleimide (B117702) groups. The final network structure and properties are highly dependent on the miscibility of the monomers and the curing conditions. metu.edu.tr The incorporation of a flexible thioether linkage from the cyanic acid ester could potentially improve the processability and toughness of the resulting BMI-cyanate ester copolymer.
Phenylene Ether Oligomers: The incorporation of phenylene ether oligomers, which are known for their toughness and low dielectric properties, is another strategy to modify cyanate ester resins. udayton.edu Blending this compound with hydroxyl-terminated phenylene ether oligomers can lead to the formation of a network where the oligomers are chemically incorporated. This can result in a significant improvement in the fracture toughness of the final material while maintaining good thermal and dielectric properties. The compatibility between the cyanate ester and the phenylene ether oligomer is a crucial factor in achieving a homogeneous and effectively toughened material.
Influence of the Thiodi-4,1-phenylene Linkage on Polymerization Pathways
The nature of the bridging group between the aromatic rings in a dicyanate monomer significantly impacts its reactivity, processing characteristics, and the final properties of the polymer network. The thiodi-4,1-phenylene linkage, which contains a flexible sulfur atom, is expected to influence the monomer's conformation, melting point, and the resulting polymer's thermal and mechanical behavior.
The uncatalyzed curing of cyanate esters typically requires high temperatures, often exceeding 200°C. udayton.edu To reduce the curing temperature and time, various catalysts are employed. These catalysts can be broadly categorized as metal-based and non-metal-based (active hydrogen-containing compounds).
Metal Catalysts: Transition metal complexes, such as copper or cobalt acetylacetonate (B107027), are common catalysts. udayton.edumdpi.com They are often used with a co-catalyst, like an alkylphenol (e.g., nonylphenol), which helps to dissolve the metal salt and further promotes the cyclotrimerization reaction, allowing for complete curing at lower temperatures (e.g., 170°C). adeka.co.jp
Non-Metal Catalysts: Compounds containing active hydrogens, such as phenols and amines, can catalyze the curing reaction. mdpi.comadeka.co.jp The generally accepted mechanism for phenol-catalyzed trimerization involves the formation of an imidocarbonate intermediate. researchgate.net Amine compounds can also act as potent curing agents, though their high reactivity can be difficult to control. adeka.co.jpgoogle.com Recent research has focused on developing novel organic catalysts, such as specific phenolic compounds with tertiary amino groups or in situ generated polymers with phenolic -OH groups, to effectively reduce the cure temperature while enhancing mechanical properties. researchgate.net
The table below summarizes the effect of different catalytic systems on the curing of various cyanate ester resins, illustrating the general principles of catalytic action.
| Cyanate Ester Resin | Catalytic System | Observed Effect | Reference |
| Bisphenol A Dicyanate (BADCy) | N-(4-hydroxyphenyl)maleimide-styrene copolymer (in situ generated) | Reduced final curing temperature to 200°C. | researchgate.net |
| Bisphenol E Cyanate Ester (BECE) | Hydroxybenzonitrile homologs (HBNx) | Curing temperature reduced from 250°C to 140°C with 15 wt% HBN₂. | researchgate.net |
| LECy (a commercial cyanate ester) | Epikure W (amine-based) | Lowered the onset cure temperature from 169°C to 84°C. | udayton.edu |
| BAFDCy Blends | Copper(II) acetylacetonate (Cu(acac)₂) | Reduced the final curing reaction temperature to below 200°C. | mdpi.com |
Understanding the intermediates formed during polymerization is key to controlling the reaction pathway and final network structure. In the phenol-catalyzed cyclotrimerization of cyanate esters, the primary detectable intermediate is an imidocarbonate . adeka.co.jpresearchgate.net This intermediate is formed from the reaction of a cyanate group with a hydroxyl group from the catalyst or an impurity. researchgate.net
The generally accepted mechanism proceeds as follows:
A phenol (B47542) molecule reacts with a cyanate ester group to form an imidocarbonate intermediate (I₁).
This intermediate then reacts with a second cyanate ester molecule.
A third cyanate ester molecule is subsequently added, followed by a cyclization step that eliminates the initial phenol catalyst and forms the stable 1,3,5-triazine (B166579) ring. researchgate.net
When aromatic amines are used as catalysts, the reaction is thought to proceed through an isourea intermediate before forming the final triazine structure. adeka.co.jp The study of these transient species is complex and often requires advanced spectroscopic techniques, such as C-13 and N-15 enriched NMR, to unambiguously characterize the reactions of the cyanate functionalities. researchgate.net
Structural Characterization and Advanced Spectroscopic Analysis of Cyanic Acid, Thiodi 4,1 Phenylene Ester and Its Polymers
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of the functional groups present in the monomer and for monitoring the curing process.
Infrared (IR) spectroscopy is instrumental in confirming the synthesis of the cyanate (B1221674) ester monomer from its precursor, 4,4'-thiodiphenol (B147510), and for tracking the consumption of the cyanate groups during polymerization.
The conversion of the hydroxyl groups of 4,4'-thiodiphenol to cyanate ester groups is the key transformation in the synthesis of Cyanic acid, thiodi-4,1-phenylene ester. This is clearly evidenced in the IR spectrum. The broad absorption band corresponding to the phenolic O-H stretching in the precursor, typically found in the region of 3200-3600 cm⁻¹, disappears upon successful conversion.
The hallmark of the formation of the cyanate ester is the appearance of a sharp and strong, often split, absorption peak in the 2230-2280 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the -OCN group. researchgate.net A second, weaker absorption for the symmetric stretch of the -OCN group can also be observed. researchgate.net
During the curing process (trimerization) of the cyanate ester groups to form a polycyanurate network, the characteristic -OCN peak diminishes in intensity and eventually disappears upon full cure. Concurrently, new absorption bands appear that are characteristic of the resulting triazine ring structure. These include absorptions around 1560-1570 cm⁻¹ and 1360-1370 cm⁻¹ corresponding to the stretching vibrations of the triazine ring.
Table 1: Key Infrared Absorption Bands
| Functional Group | Precursor (4,4'-thiodiphenol) Wavenumber (cm⁻¹) | Monomer (this compound) Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|---|
| Phenolic O-H | ~3200-3600 (broad) | Absent | Absent | Stretching |
| Cyanate (-OCN) | Absent | ~2230-2280 (sharp, strong) | Absent | Asymmetric Stretching |
| Triazine Ring | Absent | Absent | ~1560-1570, ~1360-1370 | Stretching |
| Aromatic C-H | ~3000-3100 | ~3000-3100 | ~3000-3100 | Stretching |
| Aromatic C=C | ~1450-1600 | ~1450-1600 | ~1450-1600 | Stretching |
| Thioether (C-S) | ~600-800 (weak) | ~600-800 (weak) | ~600-800 (weak) | Stretching |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the symmetric vibrations and the curing process of cyanate ester resins. The symmetric stretching of the -OCN group, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum.
Upon curing, the disappearance of the -OCN symmetric stretching band can be monitored to determine the degree of conversion. The formation of the triazine rings in the cured polycyanurate network gives rise to characteristic Raman bands. The symmetric "breathing" mode of the triazine ring is a strong and sharp peak in the Raman spectrum, often found around 990-1010 cm⁻¹, making it an excellent marker for the formation of the crosslinked network. The thioether linkage also has a characteristic Raman signal, which can be more distinct than its IR absorption.
By analyzing the changes in the Raman spectra as a function of curing time and temperature, detailed information about the kinetics of polymerization and the final network structure can be obtained.
Table 2: Key Raman Shifts
| Functional Group | Monomer (this compound) Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Cyanate (-OCN) | ~2230-2280 | Absent | Symmetric Stretching |
| Triazine Ring | Absent | ~990-1010 (strong, sharp) | Ring Breathing |
| Aromatic C=C | ~1580-1620 | ~1580-1620 | Stretching |
| Thioether (C-S) | ~600-800 | ~600-800 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical structure of the monomer and its polymer at the atomic level.
Proton (¹H) NMR spectroscopy is used to identify the different types of protons present in the molecule. For the precursor, 4,4'-thiodiphenol, the spectrum would show a signal for the phenolic protons (which is exchangeable with D₂O) and signals for the aromatic protons on the two phenylene rings.
Upon conversion to this compound, the signal for the phenolic proton disappears. The chemical shifts of the aromatic protons will also be affected by the change from a hydroxyl to a cyanate ester substituent. The aromatic protons will typically appear as a set of doublets due to the para-substitution pattern on the phenyl rings.
Table 3: Expected ¹H NMR Chemical Shifts (in ppm)
| Proton Environment | Precursor (4,4'-thiodiphenol) | Monomer (this compound) |
|---|---|---|
| Phenolic -OH | Present (variable, exchangeable) | Absent |
| Aromatic Protons | Present (in the aromatic region, ~6.8-7.5 ppm) | Present (in the aromatic region, with shifts influenced by the -OCN group) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the spectrum of 4,4'-thiodiphenol, signals for the aromatic carbons and the carbon atom attached to the hydroxyl group would be observed.
The most significant change in the ¹³C NMR spectrum upon formation of this compound is the appearance of a new signal for the carbon atom of the cyanate group (-OCN). researchgate.net This signal is typically found in the range of 108-115 ppm. researchgate.net The chemical shifts of the aromatic carbons are also altered due to the new substituent. The carbon atom of the thioether linkage will also have a characteristic chemical shift.
During polymerization, the signal for the cyanate carbon disappears, and new signals corresponding to the carbons of the triazine ring appear in the region of 170-175 ppm.
Table 4: Expected ¹³C NMR Chemical Shifts (in ppm)
| Carbon Environment | Precursor (4,4'-thiodiphenol) | Monomer (this compound) | Polymer |
|---|---|---|---|
| Cyanate Carbon (-OC N) | Absent | ~108-115 | Absent |
| Triazine Ring Carbons | Absent | Absent | ~170-175 |
| Aromatic Carbons | ~115-160 | ~115-160 (shifts influenced by -OCN) | ~115-160 (shifts influenced by polymer structure) |
| Thioether Carbon (-C -S-C -) | Present | Present | Present |
While 1D NMR (¹H and ¹³C) provides fundamental structural information, complex molecules and polymers often require more advanced techniques for unambiguous signal assignment. Two-dimensional (2D) NMR experiments are invaluable in this regard.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons, which is particularly useful for assigning the signals of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
DOSY (Diffusion-Ordered Spectroscopy): This technique can be used to study the diffusion of molecules in solution, which can provide information about the size and shape of the monomer and polymer, as well as indicating the presence of any impurities.
For the polymer, solid-state NMR techniques would be employed to characterize the crosslinked network structure, providing information on the degree of cure, molecular mobility, and the local environment of the different carbon and proton nuclei within the rigid polymer matrix.
Mass Spectrometry Investigations
Mass spectrometry serves as a critical tool in the comprehensive analysis of "this compound" and its resulting polymeric networks. This technique provides invaluable insights into the monomer's molecular integrity and the complex degradation pathways of the cured resin.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular weight and elemental composition of the "this compound" monomer. This analytical method provides precise mass-to-charge ratio (m/z) measurements, allowing for the validation of the compound's chemical formula, C₁₄H₈N₂O₂S. uni.lu
The monoisotopic mass of the monomer is calculated to be 268.03064 Da. uni.lu HRMS analysis would be expected to yield experimental m/z values that closely align with this theoretical mass, thereby confirming the successful synthesis of the monomer. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu
Table 1: Predicted Collision Cross-Section (CCS) Data for [this compound + H]⁺
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 269.03792 | 174.1 |
| [M+Na]⁺ | 291.01986 | 185.4 |
| [M-H]⁻ | 267.02336 | 179.7 |
| [M+NH₄]⁺ | 286.06446 | 185.4 |
| [M+K]⁺ | 306.99380 | 180.0 |
Data sourced from computational predictions. uni.lu
Pyrolysis-mass spectrometry (Py-MS) is a powerful technique for elucidating the thermal degradation mechanisms of the cured polycyanurate network derived from "this compound". This method involves the controlled thermal decomposition of the polymer in an inert atmosphere, followed by mass spectrometric analysis of the resulting volatile fragments.
Studies on analogous cyanate ester resins reveal that thermal degradation under anaerobic conditions typically initiates at temperatures at or above 450°C. bts.gov The degradation often proceeds through the homolytic cleavage of the hydrocarbon backbone. bts.gov It is also suggested that the polycyanurate network, being composed of esters of cyanuric acid, may exhibit degradation reactions that yield the original cyanate ester groups at elevated temperatures. bts.gov
The analysis of the fragments provides a "fingerprint" of the polymer's structure and stability. For the polymer of "this compound", Py-MS would likely identify fragments corresponding to the cleavage of the thioether linkage, the cyanurate rings, and the aromatic backbone. This information is crucial for understanding the material's high-temperature performance and for developing more thermally stable resins.
X-ray Diffraction Studies of Crystalline Monomer or Polymer Domains
For instance, single-crystal XRD analysis of a silicon-containing bis(cyanate) ester revealed that intermolecular packing was governed by weak hydrogen-bonding interactions between the aromatic rings and the nitrogen atoms of the cyanate groups. dtic.mil This is in contrast to other cyanate esters where dipole-dipole interactions of the cyanate groups are the dominant packing force. dtic.mil Such analyses provide fundamental information on how monomer molecules arrange themselves in the solid state, which can influence melting behavior, solubility, and ultimately, the curing process.
For the cured polymer, XRD can be used to assess the degree of crystallinity. The polycyclotrimerization of cyanate esters typically results in a highly cross-linked, amorphous network. researchgate.net However, the presence of specific structural elements or the formation of ordered pre-polymers could potentially lead to the development of small crystalline domains within the amorphous matrix. XRD patterns of the cured resin would likely show broad, diffuse scattering characteristic of amorphous materials, but any sharp peaks would indicate the presence of crystalline regions.
Morphological Analysis of Cured Networks
The morphology of the cured "this compound" network, which dictates many of its physical and mechanical properties, can be investigated using high-resolution microscopy techniques.
Scanning Electron Microscopy (SEM) is an essential tool for examining the surface topography and cross-sectional morphology of the cured polycyanurate network. SEM analysis can reveal details about the homogeneity of the cured resin, the presence of voids or microcracks, and the nature of the fracture surface.
In studies of related nanoporous cyanate ester resins, SEM has been effectively used to investigate the structure and morphology of the polymer films. researchgate.net For the cured "this compound" resin, SEM would be employed to ensure a void-free and uniform cure. Analysis of fracture surfaces, created by breaking a sample of the cured material, can provide insights into the polymer's toughness and failure mechanisms, distinguishing between brittle and ductile fracture modes.
Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, making it suitable for probing the nanoscale structure of the cured polymer network. TEM can be used to identify the presence of any phase separation or nanoscale ordering within the material.
While the cured polymer is expected to be largely amorphous, TEM could reveal subtle variations in density or the presence of nanoscale domains that are not detectable by XRD. This level of analysis is particularly important for understanding structure-property relationships at the nanoscale, which can have a significant impact on the macroscopic performance of the material.
Theoretical and Computational Chemistry Studies of Cyanic Acid, Thiodi 4,1 Phenylene Ester
Molecular Modeling and Simulations
Molecular modeling and simulations are instrumental in predicting the behavior of "Cyanic acid, thiodi-4,1-phenylene ester" from the monomeric state through to the cross-linked polymer network. These techniques allow for the investigation of molecular conformations, electronic characteristics, and the dynamic process of curing.
The physical and reactive properties of "this compound" are heavily influenced by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable arrangements of the molecule (conformers) and the energy barriers between them.
Studies on analogous aryl cyanate (B1221674) esters have demonstrated that monomer properties can be controlled by manipulating the entropy of melting through atomic substitutions that affect rotational barriers. mdpi.com For "this compound," the thioether bridge provides significant conformational freedom compared to more rigid linkages, which will influence its packing in the solid state and its mobility in the melt.
Key Findings from Conformational Analysis:
Stable Conformers: The molecule is expected to have several low-energy conformers defined by the relative orientations of the two phenyl rings.
Rotational Barriers: The energy barriers to rotation around the C-S-C linkage determine the rate of interconversion between conformers. These barriers can be calculated using quantum chemical methods.
Influence on Properties: The distribution of conformers affects macroscopic properties such as melting point, solubility, and the kinetics of the curing reaction. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and properties of molecules. For "this compound," DFT calculations can provide valuable data on charge distribution, molecular orbitals, and reactivity indices.
DFT has been employed to study the interaction of cyanate ester monomers with other materials, such as graphene or boron nitride monolayers, revealing how the electronic structure influences interfacial characteristics and mechanical response. nih.govresearchgate.net These molecular-level calculations help in the systematic design of composite systems. nih.govschrodinger.com
Typical DFT Study Outputs:
Optimized Geometry: Calculation of the lowest energy structure of the monomer.
Charge Distribution: Analysis of the partial atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack. The nitrogen atom of the cyanate group (–OCN) is a key reactive site.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's stability and reactivity.
Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to predict the reactivity of the monomer in the cyclotrimerization reaction.
| Calculated Property | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable conformation. |
| Partial Atomic Charges | Identifies the electrophilic carbon and nucleophilic nitrogen in the cyanate group, key to the curing reaction. |
| HOMO-LUMO Energy Gap | Indicates the kinetic stability of the monomer; a smaller gap suggests higher reactivity. |
| Interaction Energy with Surfaces | Predicts the strength of adhesion in composite materials. nih.gov |
Reactive Molecular Dynamics (MD) simulations are a powerful tool for modeling the curing process of thermosetting resins like "this compound." Unlike classical MD, reactive MD simulations allow for the formation and breaking of chemical bonds, thus simulating the cyclotrimerization reaction that forms the polycyanurate network.
Force fields such as ReaxFF are specifically designed to handle chemical reactions and have been used to investigate the thermal degradation and curing of similar resin systems. researchmap.jp In a typical simulation, a box of monomers is heated to a specified curing temperature, and the system is allowed to evolve over time. The simulation tracks the formation of covalent bonds as three cyanate groups react to form a triazine ring. nih.govresearchgate.net
These simulations provide an atomistic view of the network formation, allowing researchers to predict the evolution of various properties as a function of the degree of cure. nih.govacs.org
Insights from Reactive MD Simulations:
Cure Kinetics: The rate of reaction can be monitored by tracking the consumption of cyanate groups over time at different temperatures. nih.gov
Property Evolution: Key thermophysical properties such as density, glass transition temperature (Tg), and coefficient of thermal expansion can be calculated at different stages of the curing process. schrodinger.comnih.gov
Mechanism Visualization: The simulation provides a step-by-step visualization of how the disordered monomer liquid transforms into a highly cross-linked solid network.
| Property | Trend with Increasing Cure | Reference |
|---|---|---|
| Mass Density | Increases due to chemical shrinkage as covalent bonds form. | nih.govacs.org |
| Glass Transition Temperature (Tg) | Increases significantly as the mobility of polymer chains is restricted by cross-links. | schrodinger.comnih.gov |
| Young's Modulus | Increases as the material becomes stiffer with higher cross-link density. | nih.gov |
| Yield Strength | Increases as the covalent network becomes more robust. | nih.gov |
Prediction of Polymer Network Architectures
The performance of the final cured material is dictated by the architecture of the polymer network. Computational approaches are essential for predicting and understanding this complex three-dimensional structure.
Cross-linking density is a critical parameter that defines the number of effective cross-links per unit volume in the polymer network. It directly influences the mechanical and thermal properties of the final material. Statistical mechanics provides a theoretical framework for predicting cross-linking density.
The Flory-Stockmayer theory is a foundational statistical model used to predict the gel point—the critical extent of reaction at which an infinite network first appears. pcimag.com This model relates the gel point to the functionality of the reacting monomers. For "this compound," the monomer has two cyanate groups (functionality f=2), which trimerize to form cross-links of functionality 3.
More advanced statistical models can calculate the concentration of elastically effective chains, which correlates with the rubbery modulus of the material. pcimag.com These models account for factors such as incomplete reactions and the formation of network defects like dangling chain ends. The cross-link density can be experimentally validated through techniques like dynamic mechanical analysis (DMA) or swelling experiments, and these results can be compared with theoretical predictions. researchgate.netmdpi.com
While statistical models provide macroscopic predictions, computational approaches like atomistic MD simulations offer a detailed picture of the network's topology. By simulating the curing process from the constituent monomers, researchers can build realistic models of the polycyanurate network. schrodinger.comusm.edu
These simulations can characterize the network topology in several ways:
Distribution of Ring Structures: The simulation can identify the prevalence of ideal triazine rings versus other potential side reactions or incomplete cycles.
Pore Size Distribution: The void spaces within the cross-linked network can be analyzed. This is crucial for understanding properties like moisture absorption and dielectric constant. acs.org
Chain Connectivity: The simulation can trace the paths of the cross-linked chains, providing information on the homogeneity of the network.
Molecular dynamics simulations have been used to explore how the monomer's chemical structure influences the final network architecture and, consequently, its thermal stability and mechanical properties. usm.eduacs.org For "this compound," the flexibility of the thioether linkage will likely result in a network with a different topology and internal stress distribution compared to resins made from more rigid monomers. This approach enables the rational design of high-performance thermosetting polymers by predicting their properties before synthesis. schrodinger.com
Structure-Property Relationship Predictions
The prediction of material properties through theoretical and computational chemistry offers a powerful avenue for understanding and designing high-performance polymers. For this compound, while specific experimental data is limited in publicly accessible literature, we can infer its potential characteristics based on computational studies of structurally similar cyanate esters and sulfur-containing polymers. These studies provide a framework for predicting the optical and mechanical behavior of the thermoset network that would be formed from this monomer.
Theoretical Estimation of Optical Properties (e.g., refractive index, birefringence)
The presence of sulfur and aromatic rings in the structure of this compound strongly suggests that its resulting polycyanurate network will exhibit a high refractive index (RI). The incorporation of sulfur atoms into polymer backbones is a well-established strategy for increasing the refractive index due to sulfur's high molar refraction. semanticscholar.orgcjps.org
Theoretical estimations of the refractive index and birefringence of polymers are often performed using Density Functional Theory (DFT) calculations. cjps.org For sulfur-containing polymers, DFT has been employed to predict these optical properties with a reasonable degree of accuracy. cjps.org The methodology typically involves calculating the electronic polarizability of the polymer chain, which is then used to determine the refractive index via the Lorentz-Lorenz equation.
Birefringence, the difference in refractive index between different orientations, is another critical optical property. In thermoset polymers, birefringence is influenced by the molecular structure and the degree of crosslinking. The relatively rigid structure imparted by the aromatic rings and the triazine crosslinks could lead to some degree of birefringence, although this would also be dependent on the processing conditions of the thermoset. Computational models can predict birefringence by calculating the polarizability tensor of the polymer network.
A summary of expected trends in optical properties based on analogous sulfur-containing polymers is presented in Table 1.
| Property | Expected Value/Trend | Rationale |
| Refractive Index (n) | High | Presence of sulfur and aromatic rings increases molar refraction and polarizability. |
| Birefringence (Δn) | Moderate | Dependent on the anisotropy of the crosslinked network and processing-induced stresses. |
Computational Prediction of Mechanical Response and Thermoset Performance
Molecular dynamics (MD) simulations are a powerful tool for predicting the mechanical and thermal properties of thermoset polymers, including polycyanurates. schrodinger.com These simulations model the atomistic interactions within the polymer network to predict macroscopic properties such as the glass transition temperature (Tg), density, coefficient of thermal expansion (CTE), and mechanical moduli. schrodinger.com
For polycyanurate systems, MD simulations can effectively model the crosslinking process to generate realistic network structures. schrodinger.com From these simulated networks, a range of thermophysical properties can be calculated. While specific simulations for the thermoset of this compound are not published, studies on other dicyanate ester monomers provide a basis for predicting its performance.
The mechanical response of the resulting thermoset can be predicted by subjecting the simulated polymer network to virtual mechanical tests (e.g., uniaxial tension, shear). These simulations can yield important mechanical properties such as Young's modulus, shear modulus, and Poisson's ratio. The presence of the thioether linkage in the monomer is expected to impart a degree of flexibility to the resulting thermoset network compared to more rigid aromatic structures, which could influence its toughness and ductility.
The performance of the thermoset is also heavily dependent on its glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. Computational studies have shown that the Tg of polycyanurate networks can be accurately predicted. schrodinger.com The Tg is influenced by the rigidity of the monomer, the crosslink density, and intermolecular interactions. The structure of this compound, with its aromatic rings, is expected to lead to a high Tg, a desirable characteristic for high-performance applications.
Table 2 provides a summary of the predicted mechanical and thermoset properties based on computational studies of related polycyanurate systems.
| Property | Predicted Characteristic | Influencing Structural Feature |
| Glass Transition Temperature (Tg) | High | Aromatic rings and high crosslink density of the polycyanurate network. |
| Young's Modulus | High | Rigid aromatic backbone and triazine crosslinks. |
| Coefficient of Thermal Expansion (CTE) | Low | Highly crosslinked and rigid network structure. |
| Toughness | Potentially enhanced | The thioether linkage may introduce a degree of flexibility. |
It is important to note that these predictions are based on established structure-property relationships and computational studies of similar polymer systems. researchgate.netresearchgate.net Specific experimental validation for the thermoset derived from this compound would be necessary to confirm these theoretical estimations.
Material Science Applications: Research Methodologies and Performance Characterization
Advanced Thermosetting Resins
The polycyanurate network derived from Cyanic acid, thiodi-4,1-phenylene ester exhibits a combination of desirable properties, including high thermal stability, inherent flame retardancy, low moisture absorption, and excellent dielectric properties. These attributes make it a strong candidate for applications in demanding environments such as aerospace, microelectronics, and high-performance computing.
Development of High-Performance Cyanate (B1221674) Ester Resins
The development of high-performance resins from this compound focuses on leveraging its unique molecular structure. The sulfur linkage in the monomer backbone provides a degree of flexibility compared to more rigid aromatic structures, which can influence the final properties of the cured resin. The polymerization reaction, a cyclotrimerization, is an addition reaction that proceeds without the generation of volatile byproducts. This is a significant advantage in manufacturing, as it minimizes the formation of voids in the final product, ensuring greater mechanical integrity and strength. bts.gov
Research has demonstrated that polycyanurates based on this monomer exhibit high glass transition temperatures (Tg) and exceptional thermal stability. The thermal decomposition of polycyanurates generally occurs at high temperatures, with major mass loss happening around 450°C. bts.gov The resulting material often forms a protective carbonaceous char upon burning, which enhances its fire resistance. bts.gov The high aromatic content of the polymer contributes to a significant char yield after pyrolysis. bts.gov
Blends with Other Polymer Systems for Enhanced Performance
While cyanate ester resins possess many superior properties, they can be brittle when used alone. polymerinnovationblog.com To overcome this, this compound is often blended with other polymer systems to create materials with a tailored balance of properties. These blends can be formulated to enhance toughness, improve processability, and optimize cost-effectiveness. researchgate.net
Common blending partners include:
Epoxy Resins: Blending with epoxy resins is a widely adopted strategy to improve moisture resistance and adhesion while potentially reducing costs. polymerinnovationblog.com The hydroxyl groups generated during the epoxy curing process can react with the cyanate groups, leading to a co-cured network with hybrid properties. Studies on blends of various cyanate esters and epoxies have shown that the addition of the cyanate ester can significantly increase the glass transition temperature and thermal stability of the epoxy system. researchgate.net For example, cyanate ester/epoxy composites have been developed for applications requiring high flame retardancy and thermal performance. researchgate.net
Bismaleimides (BMIs): Blends with BMI resins are explored to achieve even higher service temperatures and improved toughness over the individual components.
Thermoplastics: High-performance thermoplastics such as polyethersulfone (PES), polysulfone (PSF), and polyetherimide (PEI) are used as toughening agents. polymerinnovationblog.comuv.es These thermoplastics can be dissolved in the cyanate ester monomer and phase-separate during curing, creating a morphology of thermoplastic domains dispersed within the polycyanurate matrix. This two-phase structure is effective at arresting crack propagation, thereby increasing the fracture toughness of the brittle thermoset. uv.es
The properties of these blends are highly dependent on the miscibility of the components, the cure chemistry, and the resulting morphology of the cured network.
Curing Agent and Catalyst Studies for Optimized Resin Systems
The cyclotrimerization of this compound can occur purely by thermal means, but this requires high temperatures and long curing times. To facilitate processing at lower temperatures and achieve complete conversion, catalyst systems are almost always employed.
The most common catalysts are transition metal complexes, such as copper or cobalt acetylacetonate (B107027). These are typically used in parts-per-million (ppm) concentrations and are often combined with a co-catalyst or accelerator, most commonly a non-phenolic compound like nonylphenol. polymerinnovationblog.comresearchgate.net The catalyst system significantly lowers the activation energy of the cyclotrimerization reaction, accelerating the cure rate.
Research in this area focuses on:
Cure Kinetics: Studying the reaction kinetics using techniques like Differential Scanning Calorimetry (DSC) to understand the influence of catalyst type and concentration on the cure profile (e.g., onset temperature, peak exotherm temperature, and degree of cure).
Mechanism Exploration: Investigating the precise chemical pathways of the catalyzed reaction to optimize catalyst efficiency and control the final network structure.
Developing Novel Catalysts: Synthesizing new catalyst systems that may offer benefits such as lower activation temperatures, longer pot life at processing temperatures, or improved final properties of the cured resin. For instance, studies have explored carborane additives which were found to catalyze the curing reaction, reducing the activation energy significantly. osti.gov
The selection of an appropriate curing system is critical for controlling the processing window and ensuring the development of optimal thermal and mechanical properties in the final thermoset resin.
Fiber-Reinforced Composites
The high-performance characteristics of resins derived from this compound make them excellent matrix materials for advanced fiber-reinforced polymer (FRP) composites. These composites are utilized in structures requiring a combination of low weight, high strength, and stability at elevated temperatures.
Fabrication Techniques for Composites using Cyanate Ester Resins
The low viscosity of the uncured this compound monomer, especially at moderate processing temperatures, makes it suitable for a wide range of composite manufacturing techniques. These methods are used to impregnate reinforcing fibers (such as carbon, glass, or aramid) with the resin before it is cured into a solid composite part.
| Fabrication Technique | Description |
| Resin Transfer Molding (RTM) | A dry fiber preform is placed in a closed mold. The low-viscosity cyanate ester resin is then injected under pressure to impregnate the fibers before the mold is heated to cure the resin. |
| Resin Infusion | Similar to RTM, but vacuum is used to draw the resin into the fiber preform, which is placed in a single-sided mold and covered with a vacuum bag. This is a cost-effective method for large structures. |
| Filament Winding | Continuous fibers are passed through a resin bath containing the cyanate ester and then wound onto a rotating mandrel. The part is then cured at elevated temperatures. This is ideal for cylindrical or conical structures. |
| Pultrusion | Fibers are pulled continuously from creels, through a resin impregnation bath, and then into a heated die where the resin cures. This process is used to create continuous profiles with a constant cross-section. |
| Compression Molding | A pre-impregnated fiber mat (prepreg) or a bulk molding compound containing the cyanate ester resin is placed in an open mold. The mold is then closed, and pressure and heat are applied to cure the part. |
The choice of fabrication technique depends on the complexity of the part, production volume, and specific performance requirements. The excellent processability of cyanate ester resins is a key factor in their adoption in these advanced manufacturing processes. capes.gov.br
Interfacial Adhesion and Fiber-Matrix Interactions in Composites
The performance of a fiber-reinforced composite is critically dependent on the quality of the bond between the reinforcing fibers and the polymer matrix. This bond, known as interfacial adhesion, is responsible for transferring stress from the matrix to the much stronger fibers.
For composites using a this compound matrix, research focuses on understanding and optimizing the fiber-matrix interface. Key factors include:
Fiber Surface Chemistry: The surface of carbon or glass fibers is often treated or "sized" with a chemical coating that is compatible with the cyanate ester resin. This promotes better wetting of the fibers by the resin and allows for covalent bonding or strong secondary interactions (like hydrogen bonding) to form across the interface.
Resin Chemistry: The polarity and reactive nature of the cyanate ester groups can promote good adhesion to various fiber types.
Curing Stresses: Like all thermosets, cyanate esters can shrink during curing, although their shrinkage is generally low compared to other systems like polyesters. researchgate.net This low shrinkage helps to reduce residual stresses at the fiber-matrix interface, which can otherwise weaken the bond and lead to premature failure.
Studies have shown that a high degree of interfacial adhesion can be achieved between cyanate ester matrices and fillers, which is crucial for maximizing the mechanical properties, such as strength and modulus, of the final composite. researchgate.net
Studies on Composite Processing Parameters and Their Influence on Network Formation
The processing parameters for composites derived from cyanate esters, such as this compound, are critical in determining the final properties of the material. The curing process, which involves the cyclotrimerization of the cyanate (-OCN) groups to form a highly cross-linked polycyanurate network, is influenced by temperature, time, and the presence of catalysts.
Research into the curing dynamics of cyanate ester resins demonstrates that the formation of the network structure is a complex process. For instance, studies on bisphenol A dicyanate (BADCy) have shown that the curing procedure, often involving a multi-step temperature profile (e.g., 180°C for 2 hours, followed by 200°C for 2 hours, and 220°C for 2 hours), is designed to ensure a complete and regular polymer structure. mdpi.com The addition of microparticles of the same resin can act as reaction sites, inducing a more perfect cross-linked network. mdpi.com This self-reinforcing strategy has been shown to significantly enhance the mechanical properties of the resulting composite, with notable increases in tensile and impact strength. mdpi.com
The chemical structure of the monomer itself plays a crucial role in the network formation. dtic.mil The presence of a sulfur atom in this compound, for example, can influence the resin's reactivity and the final network's thermal and mechanical stability. Studies on related sulfur-containing compounds like 4,4'-thiodiphenol (B147510) have shown they can act as accelerators in the curing of other resin systems, such as benzoxazines, by reducing the onset temperature of the curing reaction. scienoc.com This suggests that the thioether linkage can play an active role in the polymerization kinetics.
Furthermore, the interaction between different monomers in a blend can affect the network. The network formation of epoxy resins with different structural isomers has been studied, revealing that subtle changes in monomer geometry can lead to different reaction kinetics and network structures. nih.gov This highlights the importance of understanding the monomer structure at a molecular level to control the processing and final properties of the composite material. The goal is to create a homogeneous, highly cross-linked network, as this is crucial for achieving superior mechanical and thermomechanical properties. nih.gov
Optical Materials Research
The unique chemical structure of this compound makes it a candidate for advanced optical materials, where high refractive index and low birefringence are often desired properties.
Design Principles for High Refractive Index Polymers
The demand for high refractive index polymers (HRIPs) is driven by their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and advanced lens systems. researchgate.netmdpi.com The refractive index of a polymer is closely related to its molar refraction and molar volume. researchgate.net A key strategy for designing HRIPs is the incorporation of moieties with high molar refraction. mdpi.com
Sulfur atoms and aromatic groups are known to significantly increase the refractive index of a polymer. mdpi.com this compound, which contains both a sulfur atom (thioether linkage) and two phenyl rings, is structurally well-suited for this purpose. The presence of sulfur is a particularly effective strategy for enhancing the refractive index. mdpi.com
The design of these polymers often follows a principle where the properties are predicted based on the constituent groups. researchgate.netuni-marburg.de The final polymer's refractive index is influenced by the dense packing of the polymer chains, which occurs during polymerization. uni-marburg.de Research has shown that polymers containing cyclophosphazine and aliphatic linkers with sulfur atoms can achieve refractive indices in the range of 1.5530–1.6344. researchgate.net This demonstrates the effectiveness of incorporating sulfur to achieve high refractive indices.
Achieving Low Birefringence in Polymeric Systems
Birefringence, the difference between in-plane and out-of-plane refractive indices, is an important property for optical materials, especially in applications like lenses where fine focusing is required. mdpi.com It arises from the orientation of polymer molecular chains. mdpi.com For many optical applications, minimizing birefringence is a key objective.
Achieving low birefringence in a highly cross-linked, aromatic polymer system can be challenging. The rigid structure of the polycyanurate network formed from monomers like this compound can lead to anisotropy if the cross-linking is not uniform. However, the specific geometry of the monomer can influence the final network structure and its optical properties. The use of different structural isomers in creating polymer networks has been shown to affect the final properties, suggesting that careful molecular design can be used to control birefringence. nih.gov
Membrane Technology
The robust, cross-linked network of polycyanurates, along with their chemical resistance, makes them interesting candidates for membrane applications, particularly for gas separation.
Development of Polymeric Membranes via Interfacial Polymerization
Interfacial polymerization is a technique used to create thin-film composite membranes. While specific examples of using this compound in interfacial polymerization are not widespread in the available literature, the chemistry of cyanate esters allows for such processes. The reaction of the cyanate ester groups can be initiated at the interface of two immiscible liquids to form a thin, dense, and selective polymer layer on top of a porous support.
The development of membranes from novel materials is an active area of research. For instance, studies on semi-interpenetrating polymer networks (semi-IPNs) involving dicyanates have shown that the gas separation properties are influenced by the density of the films, which in turn depends on the dicyanate content. researchgate.net This indicates that the cross-linking density, a direct result of the polymerization of the cyanate ester, is a key parameter in membrane design.
Permeation and Selectivity Studies for Specific Separation Applications
The performance of a gas separation membrane is defined by its permeability and selectivity. The goal is often to overcome the typical trade-off between these two properties. nih.gov The molecular structure of the polymer plays a critical role in determining these characteristics. nih.gov
For polycyanurate-based membranes, the rigid, cross-linked network can provide good size and shape discrimination between different gas molecules, leading to high selectivity. The presence of specific functional groups can also influence the transport properties. For example, in polyimide membranes, the presence of certain groups can affect the membrane's interaction with specific gases like CO2. researchgate.net
While detailed permeation and selectivity data for membranes made solely from this compound are limited, studies on related polymer systems provide insights. For example, in composite membranes, the addition of certain components can significantly alter the separation performance. nih.gov The permeability of gases through polyimide membranes follows the order of H₂ > CO₂ > O₂ > N₂ > CH₄, which is related to the kinetic diameter of the gas molecules. researchgate.net It is expected that a polycyanurate membrane derived from this compound would exhibit similar size-sieving characteristics, potentially making it suitable for applications like natural gas purification or carbon capture. The sulfur atom in the polymer backbone might also impart specific affinities for certain gases, further influencing its selectivity.
Derivatization and Analogous Compounds Research
Synthesis and Characterization of Related Thio-bridged Phenyl Cyanate (B1221674) Esters
The introduction of a sulfur-containing bridge between the phenyl rings in cyanate esters imparts unique properties to the resulting polymers. Research in this area focuses on altering the nature of this thioether linkage and understanding the influence of substituents on the aromatic rings.
The stability and electronic nature of the bridging group between the phenyl rings significantly influence the properties of the corresponding cyanate esters. A synthetic approach to bisphenol-based monocyanate esters with sulfur-containing bridges has been developed, involving the mono-O-methylation of the parent bisphenols followed by cyanation of the remaining phenolic hydroxyl group. nih.govnih.gov
One study detailed the synthesis of a sulfide (S)-bridged monocyanate ester and a sulfone (SO2)-bridged monocyanate ester. nih.govmdpi.com The synthesis of the S-bridged cyanate ester was successful, yielding a product with high purity. nih.govmdpi.com However, the SO2-bridged cyanate ester proved to be hydrolytically unstable, readily breaking down in the presence of water vapor. nih.govmdpi.com This instability is attributed to the electron-withdrawing nature of the sulfone group, which increases the stability of the corresponding phenolate anion and promotes hydrolysis. nih.gov
The general synthetic route for these compounds involves the reaction of the corresponding mono-O-methylated bisphenol with cyanogen bromide in the presence of a base like triethylamine. mdpi.com The structures of the synthesized compounds are typically confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. nih.govnih.gov
| Linkage Type | Compound Name | Stability | Synthetic Accessibility |
| Thioether (-S-) | 1-cyanato-4-((4-methoxyphenyl)thio)benzene | Stable | Readily available |
| Sulfone (-SO2-) | 1-cyanato-4-((4-methoxyphenyl)sulfonyl)benzene | Hydrolytically unstable | Synthesized but unstable |
This table summarizes the stability and synthetic accessibility of thioether and sulfone-bridged phenyl cyanate esters.
While the synthesis of disulfide-bridged cyanate esters is less commonly reported in the context of direct analogues to thiodi-4,1-phenylene ester, research into disulfide-based polymers exists, suggesting the potential for creating such linkages in cyanate ester systems. rsc.org
The introduction of substituents onto the aromatic rings of phenyl cyanate esters can have a profound effect on both the reactivity of the monomer and the final properties of the cured polymer network. The reactivity of cyanate esters is influenced by the electronic nature of the substituents. Electron-withdrawing groups can affect the electron density of the cyanate group, potentially influencing the cyclotrimerization reaction kinetics.
The thermal and mechanical properties of the resulting polycyanurate network are also highly dependent on the structure of the monomer. For instance, the introduction of bulky substituents can increase the glass transition temperature (Tg) of the polymer by restricting chain mobility. The nature of the substituent also affects properties like flame retardancy and char yield. researchgate.net
A study on the trimerization kinetics of phenyl cyanate ester provides insight into the fundamental reactivity. The activation energy for the trimerization of a simple phenyl cyanate ester was found to be approximately 88.5 kJ/mol. researchgate.net It is expected that the introduction of substituents on the phenyl ring would alter this activation energy, with electron-donating groups potentially increasing the reaction rate and electron-withdrawing groups decreasing it.
| Property | Impact of Aromatic Substituents |
| Monomer Reactivity | Electron-donating groups can increase reactivity, while electron-withdrawing groups can decrease it. |
| Glass Transition Temp (Tg) | Bulky substituents can increase Tg by restricting chain mobility. |
| Thermal Stability | The nature of the substituent can influence the onset of thermal degradation and char yield. |
| Mechanical Properties | Substituents can affect crosslink density and intermolecular interactions, thereby influencing strength and toughness. |
This table outlines the general impact of aromatic substituents on the properties of cyanate ester monomers and their corresponding polymers.
Investigation of Polycyanate Esters with Diverse Aromatic Backbones
To broaden the range of properties achievable with polycyanate resins, researchers have synthesized and characterized cyanate esters based on a variety of aromatic diols beyond the thiodiphenol structure. A significant amount of this research has focused on analogues of Bisphenol A dicyanate (BADCy), a widely used commercial cyanate ester.
Bisphenol A (BPA) is a readily available industrial chemical produced from the condensation of phenol (B47542) and acetone. wikipedia.org Its dicyanate ester, BADCy, serves as a benchmark for comparing the properties of newly synthesized cyanate esters. scispace.comsemanticscholar.org
Researchers have synthesized a variety of BADCy analogues to improve upon its properties. For example, a keto-ene functionalized dicyanate ester, 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one (CPDO), was synthesized and blended with BADCy. scispace.com The CPDO was found to cure at a lower temperature than BADCy, and blends of the two showed improved processing characteristics. scispace.com The thermal stability of the cured blends was observed to increase with higher BADCy content, which was attributed to a higher crosslink density. scispace.com
Another class of BADCy analogues is based on phenolphthalein and its derivatives. researchgate.net These cyanate esters, containing a phthalide group, exhibit significantly higher glass transition temperatures (Tg) compared to BADCy. For instance, the fully cured phenolphthalein-based cyanate (p-PCY) has a Tg of 362°C, which is substantially higher than that of most bisphenol-based cyanate resins (typically in the range of 190–290°C). researchgate.net
| BADCy Analogue | Key Structural Feature | Notable Property Improvement over BADCy |
| 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one (CPDO) | Keto-ene functionality | Lower curing temperature, improved processability in blends. scispace.com |
| Phenolphthalein-based cyanate (p-PCY) | Phthalide group | Significantly higher glass transition temperature (362°C). researchgate.net |
| Pentaerythritol cinnamaldehyde bisphenol dicyanate ester (PCBDCy) | Oxaspirocyclic structure | Increased bending strength, flexural strength, and fracture toughness. semanticscholar.org |
This table compares the key features and property improvements of various BADCy analogues.
The thiodi-4,1-phenylene moiety is not exclusive to cyanate esters and is found in other classes of high-performance polymers. The presence of the flexible thioether linkage and the rigid phenyl rings imparts a desirable combination of properties, including thermal stability and processability.
Polyarylsulfones: A prominent class of high-performance polymers that can incorporate a similar structural unit are polyarylsulfones. These polymers are known for their excellent thermal and oxidative stability, as well as good mechanical properties at elevated temperatures. The synthesis of polyarylsulfones often involves the nucleophilic aromatic substitution reaction of a bisphenol with an activated dihalide, such as bis(4-chlorophenyl) sulfone. By using 4,4'-thiodiphenol (B147510) as the bisphenol monomer, a poly(ether thioether sulfone) can be synthesized, incorporating the thiodi-4,1-phenylene unit into the polymer backbone.
Polyimides: Polyimides are another class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The introduction of flexible linkages, such as thioether groups, into the polyimide backbone is a common strategy to improve their processability by enhancing solubility and lowering the glass transition temperature without significantly compromising their thermal stability. researchgate.net Diamines containing the thiodi-4,1-phenylene structure can be used as monomers in the synthesis of such processable polyimides.
The incorporation of the thiodi-4,1-phenylene structural motif into these and other polymer systems demonstrates its versatility in creating high-performance materials with a tailored balance of properties.
Q & A
Q. How can researchers optimize synthetic routes for cyanic acid, thiodi-4,1-phenylene ester to achieve high purity and yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution between thiodiphenol and cyanogen bromide under inert conditions. Key parameters include stoichiometric control (e.g., 2:1 molar ratio of thiodiphenol to cyanogen bromide), reaction temperature (0–5°C to minimize side reactions), and solvent selection (e.g., acetone or THF). Post-synthesis purification via recrystallization in ethanol or column chromatography is critical to isolate the ester from unreacted thiodiphenol or oligomeric byproducts . Yield optimization requires monitoring reaction progress using FTIR to track the disappearance of -OH (3400–3600 cm⁻¹) and emergence of -OCN (2270 cm⁻¹) peaks.
Q. What structural features of this compound influence its reactivity in polymer formulations?
Methodological Answer: The thioether (-S-) linkage between aromatic rings enhances thermal stability compared to oxygen-linked analogs, while the cyanate (-OCN) groups enable cyclotrimerization to form triazine networks during curing. Computational studies (e.g., DFT) can predict electron density distribution, revealing preferential reactivity at the para-positions of the phenyl rings . Experimental validation via X-ray crystallography or NMR (e.g., ¹³C NMR for tracking triazine formation at ~150 ppm) is recommended .
Advanced Research Questions
Q. How do contradictions in reported thermal stability data (e.g., TGA curves) for cured cyanate esters arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from variations in curing conditions (e.g., temperature ramp rates, catalyst use). For example, faster curing rates may trap unreacted monomers, lowering degradation onset temperatures. To resolve conflicts:
- Standardize curing protocols (e.g., dynamic DSC to identify exothermic peaks for triazine formation ).
- Compare TGA data under identical atmospheres (N₂ vs. air), as oxidative degradation of thioether linkages reduces stability .
- Use coupled TGA-FTIR to identify volatile decomposition products (e.g., HCN, SO₂) and correlate with structural degradation .
Q. What experimental strategies are effective in analyzing the environmental toxicity of this compound degradation byproducts?
Methodological Answer:
- Aquatic toxicity assays: Follow OECD Test No. 202 (Daphnia magna acute toxicity) to evaluate LC₅₀ values for hydrolysis byproducts (e.g., thiocyanates).
- Genotoxicity screening: Use Ames tests (OECD 471) with S. typhimurium strains to detect mutagenic potential of aromatic amines released during degradation .
- Advanced analytics: LC-MS/MS quantifies trace metabolites (e.g., 4,4’-thiodiphenol) in simulated environmental matrices .
Q. How can polymerization kinetics of this compound be modeled to predict network morphology?
Methodological Answer:
- Kinetic modeling: Apply the Kamal-Sourour autocatalytic model to DSC data, extracting activation energy (Eₐ) and reaction orders.
- Morphology prediction: Combine gelation time studies with SAXS to correlate cure extent with triazine domain size .
- Catalyst effects: Compare metal acetylacetonates (e.g., Zn²⁺) vs. nonionic catalysts (e.g., imidazoles) using Arrhenius plots to optimize cure schedules .
Data Interpretation and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., FTIR vs. Raman) for cyanate ester intermediates?
Methodological Answer:
- Band assignment: Cross-reference FTIR (2270 cm⁻¹ for -OCN) with Raman shifts (2150–2200 cm⁻¹ for C≡N stretching) to confirm cyanate group integrity.
- Quantitative validation: Use ¹H NMR integration of aromatic protons (δ 6.8–7.2 ppm) vs. cyanate protons (δ 3.8–4.2 ppm) to assess substitution efficiency .
Q. What methodologies validate computational predictions of this compound’s electronic properties?
Methodological Answer:
- DFT vs. experimental correlation: Compare calculated HOMO-LUMO gaps (e.g., ~5.2 eV) with UV-Vis absorbance edges (~240 nm).
- Electrochemical validation: Cyclic voltammetry in non-aqueous media (e.g., DMF) measures redox potentials, validating electron-withdrawing effects of -OCN groups .
Comparative Studies
Q. How does the thioether linkage in this compound affect its performance relative to oxygen- or methylene-linked analogs?
Methodological Answer:
- Thermal stability: TGA shows 10–15% higher char yield for thioether-linked esters vs. bisphenol-A cyanate esters due to sulfur’s radical scavenging .
- Dielectric properties: Broadband impedance spectroscopy (1 Hz–1 MHz) confirms lower dielectric loss (tan δ < 0.005) in thioether systems, attributed to reduced dipole mobility .
Safety and Handling Protocols
Q. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
